2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group and a methyl group attached to the pyrazole ring, as well as an acetamide group linked to an isobutyl chain
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-7(2)5-11-10(15)6-13-8(3)4-9(12-13)14(16)17/h4,7H,5-6H2,1-3H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGJZHTTDFNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The methylated pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Acylation: The nitrated pyrazole is acylated with acetic anhydride or acetyl chloride to form the acetamide derivative.
Alkylation: Finally, the acetamide is alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(5-carboxy-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide.
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: It may serve as a precursor for the synthesis of herbicides or insecticides.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide: Lacks the methyl group at the 5-position.
2-(5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide: Lacks the nitro group at the 3-position.
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the isobutyl chain.
Uniqueness
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide is unique due to the presence of both the nitro and methyl groups on the pyrazole ring, as well as the acetamide group linked to an isobutyl chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
